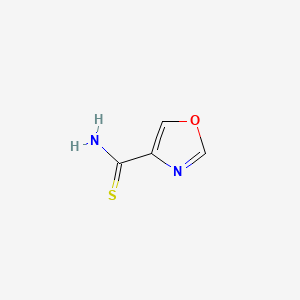

Oxazole-4-carbothioamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-oxazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-7-2-6-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQJZCFWXSBVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678467 | |

| Record name | 1,3-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118802-31-6 | |

| Record name | 1,3-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Oxazole-4-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Oxazole-4-carbothioamide. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic pathway adapted from established oxazole synthesis methodologies. Furthermore, it presents the known physicochemical properties and predicted spectroscopic data based on its structural analogue, Oxazole-4-carboximidamide. Detailed, generalized experimental protocols for characterization are also provided to guide researchers in their own investigations of this molecule. The oxazole moiety is a significant scaffold in medicinal chemistry, and the introduction of a carbothioamide group at the 4-position presents a unique opportunity for the development of novel therapeutic agents.[1][2][3]

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][3] The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as a metabolically stable scaffold that can engage in various non-covalent interactions with biological targets.[4][5] The functionalization of the oxazole core is a key strategy in drug discovery to modulate the biological activity of the resulting molecules.[2][4]

This compound, also known as 1,3-oxazole-4-carbothioamide, is a versatile compound with potential applications in pharmaceutical development, agricultural chemistry, and material science.[6] The carbothioamide group, a bioisostere of the carboxamide and ester functionalities, can act as a strong hydrogen bond donor and acceptor, potentially forming key interactions with biological targets.[1] This guide aims to provide researchers with a foundational understanding of the synthesis and characterization of this promising, yet under-documented, compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This information is crucial for handling, storage, and initial characterization of the compound.

| Property | Value | Reference |

| CAS Number | 118802-31-6 | [6][7] |

| Molecular Formula | C₄H₄N₂OS | [6][7] |

| Molecular Weight | 128.16 g/mol | [6][7] |

| Appearance | Pale yellow solid | [6][7] |

| Purity | ≥ 99% (HPLC) | [6][7] |

| Storage Conditions | 0-8 °C | [6][7] |

Proposed Synthesis of this compound

Proposed Synthetic Pathway

References

Spectroscopic Analysis of Oxazole-4-carbothioamide: A Technical Guide

Introduction

This technical guide provides a detailed overview of the predicted spectroscopic data for Oxazole-4-carbothioamide. As a heterocyclic compound incorporating both an oxazole ring and a carbothioamide functional group, its structural elucidation relies on a combination of modern spectroscopic techniques. This document serves as a reference for researchers, scientists, and professionals in drug development by presenting predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is compiled from established spectroscopic principles and data from structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic data for oxazole and carbothioamide-containing molecules.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~9.6 | Singlet (broad) | 1H | -NH₂ (amide proton) |

| ~9.4 | Singlet (broad) | 1H | -NH₂ (amide proton) |

| ~9.0 | Singlet | 1H | H-5 (Oxazole ring) |

| ~8.5 | Singlet | 1H | H-2 (Oxazole ring) |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~185 | C=S (Thioamide) |

| ~155 | C-2 (Oxazole ring) |

| ~145 | C-5 (Oxazole ring) |

| ~135 | C-4 (Oxazole ring) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 - 3200 | Medium, Broad | N-H stretching (amide) |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~1620 | Medium | C=N stretching (oxazole ring) |

| ~1550 | Strong | N-H bending (amide) |

| ~1400 | Strong | C-N stretching (thioamide) |

| 1300 - 1100 | Strong | C=S stretching (thioamide) |

| ~1050 | Medium | C-O-C stretching (oxazole ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 129 | [M]⁺ (Molecular ion) |

| 112 | [M - NH₃]⁺ |

| 96 | [M - SH]⁺ |

| 70 | [C₃H₂N₂O]⁺ |

| 59 | [CSNH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.[4]

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (0 ppm).[4]

-

¹H NMR Acquisition : The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[5]

-

¹³C NMR Acquisition : The spectrum is acquired on the same instrument using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve adequate signal intensity.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation : 1-2 mg of the solid sample is mixed with approximately 100 mg of dry potassium bromide (KBr). The mixture is finely ground and pressed into a transparent pellet using a hydraulic press.[4]

-

Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹.[4]

Mass Spectrometry

-

Sample Preparation : A dilute solution of the sample (around 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.[4]

-

Data Acquisition : The sample is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. The mass spectrum is recorded, providing information on the mass-to-charge ratio of the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to structural elucidation.

References

Oxazole-4-carbothioamide: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazole-4-carbothioamide, a sulfur-containing derivative of the oxazole heterocyclic system, is a compound of increasing interest in the fields of medicinal chemistry and agrochemical research. Its structural features, particularly the presence of the toxophoric carbothioamide group attached to the versatile oxazole scaffold, suggest a potential for diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties and structural aspects of this compound, supplemented with predicted data and generalized experimental protocols to facilitate further research and development. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides a predictive framework based on the well-established chemistry of related oxazole derivatives.

Chemical Identity and Physical Properties

| Property | Value | Source |

| CAS Number | 118802-31-6 | [1] |

| Molecular Formula | C₄H₄N₂OS | [1] |

| Molecular Weight | 128.16 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | Not reported (Predicted: 150-170 °C) | N/A |

| Boiling Point | Not reported (Predicted: Decomposes before boiling) | N/A |

| pKa (conjugate acid) | Not reported (Predicted: ~1-2) | [2] |

| Solubility | Not reported (Predicted: Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water) | N/A |

Structural Information and Spectroscopic Data

The structure of this compound consists of a five-membered oxazole ring substituted at the 4-position with a carbothioamide (-C(=S)NH₂) group. The oxazole ring itself is an aromatic heterocycle containing one oxygen and one nitrogen atom.[3]

Predicted Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral characteristics of oxazole and thioamide compounds, the following spectroscopic data can be predicted.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole ring and the amine protons of the carbothioamide group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.3-8.5 | Singlet | H-2 (proton at position 2 of the oxazole ring) |

| ~8.0-8.2 | Singlet | H-5 (proton at position 5 of the oxazole ring) |

| ~9.0-9.5 (broad) | Singlet | -NH₂ (protons of the carbothioamide group) |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | ~185-195 | C=S (thiocarbonyl carbon) | | ~150-155 | C-2 (carbon at position 2 of the oxazole ring) | | ~140-145 | C-4 (carbon at position 4 of the oxazole ring) | | ~130-135 | C-5 (carbon at position 5 of the oxazole ring) |

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=N, C=S, and C-O functional groups.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (thioamide -NH₂) |

| ~1620 | Medium | C=N stretching (oxazole ring) |

| ~1550 | Medium | N-H bending (thioamide) |

| ~1300-1400 | Strong | C=S stretching (thioamide) |

| ~1100 | Strong | C-O-C stretching (oxazole ring) |

2.1.4. Mass Spectrometry (MS)

The electron impact mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.[5]

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular ion) |

| 111 | [M - NH₃]⁺ |

| 96 | [M - S]⁺ |

| 70 | [C₃H₂NO]⁺ (fragment from oxazole ring cleavage) |

Synthesis of this compound

A potential synthetic pathway is illustrated below:

Figure 1: Plausible synthetic pathway for this compound.

General Experimental Protocol for Synthesis

The following is a generalized protocol that could be adapted for the synthesis of this compound, starting from a suitable oxazole-4-carboxamide precursor.

-

Thionation of Oxazole-4-carboxamide:

-

To a stirred solution of oxazole-4-carboxamide (1 equivalent) in anhydrous toluene or dioxane, add Lawesson's reagent (0.5 equivalents).

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

-

Experimental Protocols for Characterization

To obtain definitive structural and purity data for synthesized this compound, the following standard experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.

Figure 2: General experimental workflow for the characterization of this compound.

Potential Applications and Future Directions

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[1] The presence of the reactive carbothioamide group allows for a variety of chemical transformations, enabling the generation of diverse compound libraries for screening.

-

Pharmaceutical Development: The oxazole nucleus is a common scaffold in many biologically active compounds. The addition of the carbothioamide moiety may impart or enhance activities such as antimicrobial, antifungal, or anticancer properties. For instance, it has been used as a reactant in the synthesis of inhibitors of 15-prostaglandin dehydrogenase, a target for potentiating tissue repair.[1]

-

Agrochemical Chemistry: Thioamide-containing compounds are known to exhibit insecticidal and herbicidal activities. This compound could be a precursor for novel pesticides or herbicides.

Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. A thorough investigation of its biological activity profile through systematic screening is warranted. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing its properties for specific applications.

Safety and Handling

While a comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling laboratory chemicals should be observed. Based on the known properties of related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a promising heterocyclic compound with significant potential in drug discovery and agrochemical development. This technical guide has summarized the currently available information on its chemical properties and structure, providing a foundation for researchers in the field. Although specific experimental data is sparse, the provided predictions and general protocols offer a starting point for the synthesis, characterization, and further investigation of this intriguing molecule. The elucidation of its complete physicochemical and biological profile will undoubtedly open new avenues for its application.

References

- 1. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 1,3-Oxazole synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. op.niscpr.res.in [op.niscpr.res.in]

An In-Depth Technical Guide to the Discovery and History of Oxazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone of medicinal chemistry and natural product synthesis. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and synthesis of oxazole-containing compounds, with a focus on key milestones, experimental methodologies, and their significance in drug development. We will delve into the seminal synthetic methods that opened the door to this class of compounds, explore the rich diversity of naturally occurring oxazoles, and examine their mechanisms of action.

I. The Dawn of Oxazole Chemistry: Foundational Syntheses

The history of oxazole synthesis is marked by the development of several eponymous reactions that are still fundamental to the construction of this heterocyclic system. These methods provided the initial access to the oxazole core and paved the way for the synthesis of a vast array of derivatives.

Fischer Oxazole Synthesis (1896)

The first documented synthesis of an oxazole was reported by Emil Fischer in 1896. This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. The reaction proceeds through an iminochloride intermediate, which then undergoes cyclization and dehydration to form the 2,5-disubstituted oxazole. While historically significant, its application is somewhat limited by the need for specific starting materials.

Robinson-Gabriel Synthesis (1909-1910)

A more versatile and widely used method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[3][4] This reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus oxychloride. The starting 2-acylamino ketones can be readily prepared from α-amino acids, making this a highly valuable route for the synthesis of a diverse range of substituted oxazoles.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This protocol describes a one-pot modification of the Robinson-Gabriel synthesis starting from hippuric acid.[5]

Materials:

-

Hippuric acid (benzoyl glycine)

-

Thionyl chloride (SOCl₂)

-

Benzene

-

Aluminum trichloride (AlCl₃)

-

Sulfuric acid (H₂SO₄, 50 wt%)

-

Water

Procedure:

-

Acyl Chloride Formation: In a reaction vessel, hippuric acid is reacted with thionyl chloride (1:2 molar ratio) at 50°C until the reaction is complete. Excess thionyl chloride is removed by distillation to yield benzamidoacetyl chloride.[5]

-

Friedel-Crafts Acylation: The crude benzamidoacetyl chloride is cooled to 50°C. Benzene (10-fold molar excess) and aluminum trichloride (2-fold molar excess) are added. The mixture is heated to reflux for 3 hours to form N-benzoyl-ω-aminoacetophenone.[5]

-

Cyclization and Dehydration: After cooling the reaction mixture to 30°C, 50 wt% sulfuric acid (2-fold molar excess) is added. The temperature is gradually increased to 100°C and maintained until cyclization is complete. Excess benzene is removed by evaporation.[5]

-

Work-up and Purification: The reaction mixture is cooled to 30°C, and water is added dropwise to precipitate the crude 2,5-Diphenyloxazole. The solid is collected by filtration and can be further purified by recrystallization.[5]

Van Leusen Oxazole Synthesis (1972)

In 1972, van Leusen and colleagues introduced a powerful method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7] This reaction, which proceeds under mild basic conditions, involves the formation of an oxazoline intermediate followed by the elimination of p-toluenesulfinic acid.[6] A one-pot modification allows for the synthesis of 4,5-disubstituted oxazoles by including an alkylation step with an aliphatic halide.[1]

Experimental Protocol: Van Leusen Synthesis of a 4,5-Disubstituted Oxazole

This protocol outlines a one-pot synthesis of a 4,5-disubstituted oxazole in an ionic liquid.[1]

Materials:

-

Aldehyde

-

Aliphatic halide

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Ionic liquid (e.g., [bmim]Br)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of the aldehyde (1.0 mmol) and the aliphatic halide (1.2 mmol) in the ionic liquid (2 mL), add TosMIC (1.1 mmol) and K₂CO₃ (2.0 mmol).

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC) (typically 4-8 hours).

-

Upon completion, add water (10 mL) to the reaction mixture.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

II. Nature's Oxazoles: A Treasure Trove of Bioactivity

Oxazole-containing compounds are widely distributed in nature, particularly in marine organisms such as sponges, cyanobacteria, and ascidians.[8][9] These natural products exhibit a remarkable range of biological activities, including antitumor, antiviral, antifungal, and antibacterial properties, making them a rich source of inspiration for drug discovery.[8]

Discovery and Isolation of Marine-Derived Oxazoles

The discovery of novel oxazole-containing natural products has traditionally relied on bioassay-guided fractionation. This process involves the systematic separation of crude extracts from natural sources, with each fraction being tested for a specific biological activity. The active fractions are then further purified to isolate the pure, bioactive compound.

Experimental Protocol: Bioassay-Guided Fractionation of a Marine Sponge Extract

This protocol provides a general workflow for the isolation of oxazole-containing compounds from a marine sponge.[8][10]

Materials:

-

Marine sponge sample

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Dichloromethane (DCM)

-

Butanol (BuOH)

-

Water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Extraction: The collected sponge material is dried, powdered, and extracted exhaustively with a mixture of methanol and ethyl acetate (1:1). The solvent is then evaporated under reduced pressure to yield a crude extract.[11]

-

Solvent Partitioning (Kupchan Method): The crude extract is partitioned between 90% MeOH and hexane. The 90% MeOH layer is then diluted to 80% MeOH and partitioned against dichloromethane. Finally, the methanol is removed, and the remaining aqueous layer is partitioned with butanol. This yields hexane, dichloromethane, butanol, and water-soluble fractions.[11]

-

Bioassay: Each fraction is tested for the desired biological activity (e.g., cytotoxicity, antimicrobial activity).

-

Fractionation of Active Fractions: The most active fraction (e.g., the dichloromethane fraction) is subjected to further separation using techniques like Medium Pressure Liquid Chromatography (MPLC) or column chromatography over silica gel or C18-reversed phase material.[11]

-

Isolation of Pure Compounds: The active sub-fractions are further purified by repeated HPLC until pure compounds are isolated. The structure of the isolated compounds is then elucidated using spectroscopic methods such as NMR and mass spectrometry.

III. Synthetic Oxazoles in Drug Development

The versatility of oxazole synthesis has enabled the development of numerous synthetic oxazole-containing compounds with therapeutic potential. One notable example is Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).

Synthesis of Oxaprozin

The synthesis of Oxaprozin can be achieved via a multi-step process starting from 2-hydroxymethyl-4,5-diphenyloxazole.[12]

Experimental Protocol: Synthesis of Oxaprozin

This protocol details the synthesis of Oxaprozin from 2-hydroxymethyl-4,5-diphenyloxazole.[12]

Materials:

-

2-Hydroxymethyl-4,5-diphenyloxazole

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl malonate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Bromination: Dissolve 2-hydroxymethyl-4,5-diphenyloxazole in anhydrous diethyl ether and cool to 0°C. Slowly add a solution of phosphorus tribromide (0.4 eq) in anhydrous diethyl ether. Stir at 0°C for 1 hour and then at room temperature for 2 hours. Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate to obtain 2-bromomethyl-4,5-diphenyl-oxazole, which can be purified by column chromatography.[12]

-

Alkylation: Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol. Add diethyl malonate (1.1 eq) dropwise. After 15 minutes, add a solution of 2-bromomethyl-4,5-diphenyl-oxazole (1.0 eq) in absolute ethanol. Reflux the mixture for 4-6 hours.[12]

-

Hydrolysis and Decarboxylation: Add a solution of sodium hydroxide in water/ethanol to the reaction mixture from the previous step and reflux for 3-4 hours. After cooling, acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid. Isolate the precipitate, wash with cold water, and then heat it at 150-160°C until carbon dioxide evolution ceases. Recrystallize the resulting solid from ethanol/water to yield pure Oxaprozin.[12]

IV. Quantitative Data on Biological Activity

The biological activity of oxazole-containing compounds is a key driver of their importance in drug discovery. The following tables summarize quantitative data for various oxazole derivatives, showcasing their potency against different biological targets.

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |

| Combretastatin A-4 Analogue | MCF-7 (Breast) | 0.002 | Tubulin Polymerization Inhibitor | [13] |

| Oxazole-based Chalcone | A549 (Lung) | 0.015 | Tubulin Polymerization Inhibitor | [13] |

| Biphenyl-Oxazole Derivative | HeLa (Cervical) | 0.25 | Apoptosis Induction | [13] |

| Oxazolo[5,4-d]pyrimidine 3g | HT29 (Colorectal) | 58.4 | Cytotoxicity | [14] |

| 5-(3-indolyl)-oxazole | Antifungal | - | Antifungal | [6] |

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Oxazole Derivative 1 | E. coli | 87 | [11] |

| Oxazole Derivative 2 | P. aeruginosa | 156 | [11] |

| Oxazole Derivative 3 | S. aureus | 156 | [11] |

| Oxazole Derivative 4 | C. albicans | 625 | [11] |

| Venturamide A | P. falciparum | Potent (exact value not stated) | [15] |

V. Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which oxazole-containing compounds exert their biological effects is crucial for rational drug design. Many oxazoles function by interacting with specific proteins in cellular signaling pathways.

Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's, bipolar disorder, and cancer.[16][17] Several oxazole-containing compounds have been identified as potent inhibitors of GSK-3. The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and how a hypothetical oxazole-containing GSK-3 inhibitor can modulate it.

Caption: Wnt/β-catenin signaling pathway with GSK-3 inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of an oxazole-containing compound, such as Oxaprozin.

Caption: General experimental workflow for oxazole synthesis.

VI. Conclusion

The journey of oxazole-containing compounds, from their initial synthesis in the late 19th century to their current status as vital components of natural products and pharmaceuticals, highlights the enduring importance of this heterocyclic scaffold. The development of robust synthetic methodologies has been instrumental in unlocking the potential of this chemical class. The discovery of a vast array of bioactive natural oxazoles continues to inspire the design and synthesis of novel therapeutic agents. As our understanding of the intricate roles these molecules play in biological systems deepens, the oxazole core is poised to remain a central focus of research and development in medicinal chemistry for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiazole and Oxazole Alkaloids: Isolation and Synthesis [mdpi.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. benchchem.com [benchchem.com]

- 13. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Oxazole-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazole-4-carbothioamide, a heterocyclic compound featuring an oxazole ring, is a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential therapeutic applications. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates information from closely related oxazole derivatives to provide insights into its potential biological activities, mechanisms of action, and structure-activity relationships. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar compounds.

Chemical Identity

The nomenclature and key identifiers for this compound are crucial for accurate documentation and research.

| Identifier | Value |

| IUPAC Name | 1,3-oxazole-4-carbothioamide |

| also referred to as Oxazole-4-carbothioic acid amide[1][2] | |

| CAS Number | 118802-31-6[1][2] |

| Molecular Formula | C₄H₄N₂OS[1] |

| Molecular Weight | 128.16 g/mol [1] |

| Appearance | Pale yellow solid[1] |

Synthesis of Oxazole Derivatives

General Experimental Protocol: Synthesis of Oxazole-4-carboxamides from Oxazole-4-carboxylic Acid

This protocol outlines a general two-step process for the synthesis of oxazole-4-carboxamides, which can be theoretically adapted for the thioamide derivative. The first step involves the activation of the carboxylic acid, and the second is the amination.

Step 1: Activation of Oxazole-4-carboxylic Acid

-

Method A: Acyl Chloride Formation

-

To a solution of an appropriately substituted oxazole-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude oxazole-4-carbonyl chloride.

-

-

Method B: EDCI/HOBt Coupling

-

Dissolve the substituted oxazole-4-carboxylic acid (1.0 equivalent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents), and hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Stir the mixture at room temperature for 30 minutes to generate the activated ester.

-

Step 2: Amide Bond Formation

-

To the solution containing the activated oxazole-4-carboxylic acid derivative, add the desired amine or ammonia source (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired oxazole-4-carboxamide.

To synthesize this compound, a thionating agent would need to be incorporated, or a thioamide-containing precursor would be used in the cyclization step to form the oxazole ring.

Potential Biological Activities

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] While specific quantitative data for this compound is not available, the following sections summarize the known activities of related oxazole compounds.

Anticancer Activity

Numerous oxazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[4][5] The mechanism of action often involves the inhibition of critical cellular processes.[4]

Table 1: Anticancer Activity of Selected Oxazole Derivatives

| Compound ID | R Group at C5 of Oxazole | Cancer Cell Line | Activity (% Growth Inhibition) | Reference |

| 2c | -SO₂-Ph | Leukemia K-562 | High Cytotoxic Activity | [6] |

| Leukemia SR | High Cytotoxic Activity | [6] | ||

| Colon Cancer SW-620 | High Cytotoxic Activity | [6] | ||

| COLO 205 | -63.88 (Cytostatic) | [6] | ||

| ACHN | -86.23 (Cytostatic) | [6] | ||

| NCI-H522 | -25.83 (Cytostatic) | [6] | ||

| 1e | -H | HL-60(TB) | -18.14 (Moderate Cytostatic) | [6] |

| 15 | -CH₂SO₂-Ph | Various | GI₅₀: 5.37 µM (average) | [7] |

| TGI: 1.29 µM (average) | [7] | |||

| LC₅₀: 3.6 µM (average) | [7] |

Note: The data presented is for oxazole-4-carboxylate derivatives, not this compound. GI₅₀: 50% growth inhibition, TGI: total growth inhibition, LC₅₀: 50% lethal concentration.

Antimicrobial Activity

Oxazole derivatives have also shown significant promise as antimicrobial agents. The structural features of these compounds are crucial for their efficacy.

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not documented in the searched literature, structure-activity relationship (SAR) studies on related oxazole-4-carboxamides provide insights into the features that may contribute to antimicrobial activity.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways targeted by oxazole derivatives are often compound-specific. However, general mechanisms of action have been proposed for their anticancer and antimicrobial effects.

Putative Anticancer Mechanism of Action

A generalized putative mechanism for the anticancer activity of some oxazole derivatives involves the inhibition of key cellular processes that are critical for cancer cell proliferation and survival.

Logical Relationship of Substituents to Antimicrobial Activity

Structure-activity relationship studies on antimicrobial oxazole-4-carboxamides highlight the importance of specific structural features for their biological activity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data on this specific compound is sparse, the well-documented biological activities of the broader oxazole class, particularly in oncology and infectious diseases, underscore its potential. Further research, including the development of a robust synthetic protocol and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic utility of this compound and its derivatives. This guide provides a starting point for researchers to explore the chemical space around this intriguing heterocyclic molecule.

References

Predicted Mechanism of Action for Oxazole-4-Carbothioamide: A Technical Guide for Drug Discovery Professionals

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the mechanism of action of oxazole-4-carbothioamide. This guide, therefore, presents a predicted mechanism of action based on the well-documented biological activities of structurally related oxazole derivatives, particularly oxazole-4-carboxamides and other heterocyclic compounds. The experimental protocols and data presented are representative of the methodologies used to investigate this class of compounds and should be considered as a framework for the potential evaluation of this compound.

Introduction

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the oxazole ring is a key determinant of the compound's biological activity. While specific data on this compound is scarce, its structural similarity to the extensively studied oxazole-4-carboxamides suggests that it may share similar biological targets and mechanisms of action. The replacement of the carboxamide oxygen with sulfur to form a carbothioamide can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, potentially leading to altered potency and target selectivity.

This technical guide provides a predictive overview of the potential mechanisms of action for this compound, focusing on its likely anticancer and antimicrobial activities. It includes predicted signaling pathways, representative experimental protocols, and a summary of quantitative data from closely related compounds to serve as a foundational resource for researchers and drug development professionals.

Predicted Anticancer Mechanism of Action

Oxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][4] It is plausible that this compound could engage with one or more of these established targets.

Potential Molecular Targets in Cancer

-

Protein Kinase Inhibition: Many oxazole-containing compounds are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular signaling kinases (e.g., Akt, mTOR). The oxazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of these enzymes.

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain heterocyclic compounds can bind to the colchicine-binding site of tubulin, inhibiting its polymerization into microtubules, which leads to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and repair. Their inhibition leads to DNA damage and cell death. Some oxazole derivatives have been shown to inhibit topoisomerase I or II.

-

Induction of Apoptosis: Regardless of the primary molecular target, the ultimate downstream effect of many anticancer agents is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Predicted Signaling Pathway

Predicted Antimicrobial Mechanism of Action

The oxazole moiety is present in several natural and synthetic antimicrobial agents.[1][5] The carbothioamide group is also a known pharmacophore in various antimicrobial compounds. Therefore, this compound is a promising candidate for antimicrobial drug discovery.

Potential Molecular Targets in Microbes

-

Enzyme Inhibition: A likely mechanism of action is the inhibition of essential microbial enzymes. For bacteria, this could include enzymes involved in cell wall synthesis (e.g., MurA, penicillin-binding proteins), fatty acid synthesis (e.g., FabI), or DNA replication (e.g., DNA gyrase, topoisomerase IV).[6][7]

-

Biofilm Formation Inhibition: Many chronic infections are associated with the formation of microbial biofilms, which are inherently more resistant to antibiotics. Some heterocyclic compounds have been shown to inhibit biofilm formation.[8]

-

Disruption of Membrane Integrity: The compound could potentially interact with and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

Predicted Experimental Workflow for Antimicrobial Evaluation

Quantitative Data for Related Oxazole-4-Carboxamide Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the reported biological activities of some closely related oxazole-4-carboxamide derivatives to provide a contextual reference.

| Compound Class | Target Organism/Cell Line | Biological Activity | Measurement | Reported Value |

| 2-Aryl-6-carboxamide benzoxazoles | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 | 12.62 nM (for most potent compound)[9] |

| 2-Aryl-6-carboxamide benzoxazoles | Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC50 | 25.45 nM (for most potent compound)[9] |

| 4-Arylsulfonyl-1,3-oxazoles | Non-Small Cell Lung Cancer (HOP-92) | Anti-proliferative | - | High activity at 10 µM |

| 4-Arylsulfonyl-1,3-oxazoles | CNS Cancer (SNB-75, SF-539) | Cytostatic Effect | - | High activity at 10 µM |

| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | Antibacterial | MIC | 4-32 µg/mL[8] |

| 1,3,4-Oxadiazole derivatives | S. aureus Biofilm | Biofilm Inhibition | - | 8-32 µg/mL[8] |

Experimental Protocols

The following are representative, detailed methodologies for key experiments that would be essential for elucidating the mechanism of action of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR2)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.

-

Materials: Recombinant human VEGFR2 kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, this compound, kinase assay buffer, 96-well plates, plate reader.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and the test compound at various concentrations to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence-based assay, ELISA).

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

-

Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, incubator, microplate reader.

-

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treat the cells with various concentrations of this compound (prepared by serial dilution in culture medium) for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), this compound, 96-well microtiter plates, incubator.

-

Procedure:

-

Prepare a twofold serial dilution of this compound in MHB in a 96-well plate.

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, its structural features strongly suggest potential as a bioactive molecule, particularly in the fields of oncology and microbiology. Based on the extensive research on related oxazole derivatives, it is predicted that this compound may exert its effects through the modulation of key cellular targets such as protein kinases, tubulin, or essential microbial enzymes. The experimental workflows and protocols outlined in this guide provide a robust framework for the systematic investigation of its precise mechanism of action. Further research into this specific compound is warranted to unlock its therapeutic potential.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benthamscience.com [benthamscience.com]

- 4. ijrpr.com [ijrpr.com]

- 5. iajps.com [iajps.com]

- 6. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Oxazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazole scaffold is a prominent five-membered heterocyclic ring that is a cornerstone in medicinal chemistry due to its presence in a wide array of natural products and synthetic pharmaceuticals.[1] Derivatives of oxazole exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The rigid, planar structure of the oxazole ring, along with the presence of heteroatoms for hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in the design of novel therapeutic agents.[1][4]

Computational and theoretical studies, particularly quantum chemical calculations, are indispensable tools for elucidating the structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles of oxazole-containing compounds.[1][5] These in silico methods accelerate the drug discovery process by providing insights into molecular properties that govern biological activity, enabling the rational design of more potent and selective drug candidates.[6][7] This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of oxazole derivatives, with a focus on methodologies, data interpretation, and practical applications in drug development.

Core Methodologies in Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules like oxazole derivatives.[1][5][8] These calculations provide valuable descriptors that correlate with the biological activity of the compounds.

Experimental Protocol: Density Functional Theory (DFT) Calculations

A typical workflow for performing DFT calculations on an oxazole derivative is as follows:

-

Structure Preparation: The two-dimensional (2D) structure of the oxazole derivative is drawn using a molecular editor such as GaussView or ChemDraw. This 2D structure is then converted into a three-dimensional (3D) model.[1]

-

Geometry Optimization: The initial 3D structure undergoes geometry optimization to find its most stable, lowest energy conformation. A widely used and effective method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p).[1][8] This combination offers a good balance between computational cost and accuracy for organic molecules.[1]

-

Frequency Calculations: To ensure that the optimized geometry represents a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of any imaginary frequencies confirms that the structure is a stable conformer.[1][5]

-

Property Calculations: With the optimized geometry, single-point energy calculations are carried out to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP).[1][5][9]

-

Analysis: The output files from the calculations are analyzed to extract the desired quantum chemical parameters. This data is then used to understand the molecule's reactivity, stability, and potential interaction with biological targets. Visualization of molecular orbitals and MEP maps provides further qualitative insights.[1][5]

Key Quantum Chemical Descriptors and Their Significance

Several key parameters derived from quantum chemical calculations are instrumental in predicting the biological activity of oxazole derivatives.

-

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and is related to the molecule's ability to donate electrons. The LUMO is the innermost empty orbital and relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[8][10] A smaller energy gap generally suggests higher reactivity.[1][10]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding molecular recognition and interactions with biological macromolecules.[1][5]

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the overall reactivity of the molecule.[9]

Data Presentation: Quantum Chemical Properties of Oxazole Derivatives

The following tables summarize key quantum chemical data for representative oxazole derivatives, illustrating the insights that can be gained from these calculations.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Selected Oxazole Derivatives

| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Oxazole | - | -1.58 | 9.534 | 14.024 | [8] |

| 2-cyano-oxazole | 2-CN | 10.222 | 2.413 | 12.635 | [8] |

| 4-methyl-oxazole | 4-CH₃ | -11.22 | 9.222 | 13.900 | [8] |

| 2,4-dimethyl-oxazole | 2,4-(CH₃)₂ | -20.19 | 8.908 | 13.709 | [8] |

| 4,5-dimethyl-oxazole | 4,5-(CH₃)₂ | -19.95 | 8.780 | 13.634 | [8] |

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | - | -5.6518 | 0.8083 | 4.8435 | [8] |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 2-(4-F-Ph), 5-Ph | -6.5743 | -2.0928 | 4.4815 | [9] |

Table 2: Calculated Dipole Moments and Biological Activity of Selected Oxazole Derivatives

| Compound | Substituent(s) | Dipole Moment (Debye) | Target/Activity | IC₅₀ (µM) | Reference |

| Oxaprozin | 4,5-diphenyl-2-propionic acid | - | Anti-inflammatory | - | [3] |

| Aleglitazar | - | - | Antidiabetic | - | [3] |

| Ditazole | - | - | Platelet aggregation inhibitor | - | [3] |

| Mubritinib | - | - | Tyrosine kinase inhibitor | - | [3] |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 2-(4-F-Ph), 5-Ph | 3.3514 | - | - | [9] |

| 1,3,4-oxadiazole derivative 26 | Pyridine analogue | - | Telomerase inhibitor (Anticancer) | - | [11] |

| 1,3,4-oxadiazole derivative 41 | Asymmetric disulfide | - | Anticancer (HeLa cells) | - | [11] |

Application in Drug Discovery: In Silico Methodologies

Quantum chemical calculations are often integrated into a broader in silico drug discovery workflow, which includes techniques like molecular docking and virtual screening.

Experimental Protocol: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand (e.g., an oxazole derivative) when bound to a specific region of a receptor, typically the active site of a protein.[5]

-

Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are usually removed. The 3D structure of the oxazole derivative is prepared and its geometry is optimized.[5]

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the defined binding site of the receptor. The program generates a series of possible binding poses.[12]

-

Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.[5]

Workflow for Virtual Screening of Kinase Inhibitors

The following diagram illustrates a typical workflow for the virtual screening of a compound library to identify potential kinase inhibitors, a common application for oxazole derivatives.

Targeting Signaling Pathways with Oxazole Derivatives

Many oxazole derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer cells. Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[13][14] Its aberrant activation is a hallmark of many cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Virtual Screening Strategies for the Identification of γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 8. irjweb.com [irjweb.com]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 11. mdpi.com [mdpi.com]

- 12. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of Oxazole-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Oxazole-4-carbothioamide. As a molecule of interest in medicinal chemistry, understanding its precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The carbothioamide moiety, a known pharmacophore, further enhances its potential for biological interactions. A detailed crystallographic analysis provides invaluable insights into intermolecular interactions, conformational preferences, and the overall packing of the molecule in the solid state.

While a specific, publicly available, fully refined crystal structure of this compound is not extensively documented, this guide outlines the standard experimental procedures and presents a representative crystallographic dataset that would be anticipated from such an analysis.

Experimental Protocols

The determination of the crystal structure of a small organic molecule like this compound involves a series of critical experimental steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of this compound

The synthesis of this compound can be approached through various established routes for oxazole ring formation.[4][5] A common method involves the reaction of an appropriate starting material with a source of the carbothioamide group. Following synthesis, the crude product is purified, typically by column chromatography.

High-quality single crystals suitable for X-ray diffraction are paramount for a successful structure determination.[6][7] The purified this compound would be subjected to various crystallization techniques, including:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The selection of appropriate solvents and conditions is often an empirical process, and screening of various conditions may be necessary to obtain diffraction-quality crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, the following steps are undertaken to determine the crystal structure:[7][8]

-

Crystal Mounting and Screening: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head. The crystal quality is initially assessed by exposing it to an X-ray beam and observing the diffraction pattern.

-

Data Collection: The crystal is placed in an intense, monochromatic X-ray beam.[7] A modern single-crystal X-ray diffractometer is used to rotate the crystal and collect the diffraction data at various orientations. The angles and intensities of the diffracted X-rays are meticulously recorded.[7] For small molecules, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods, which are computational techniques that can solve the phase problem for small molecules.[7]

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various metrics, including the R-factor.[6]

Data Presentation: Representative Crystallographic Data

The following table summarizes a plausible and representative set of crystallographic data for this compound, based on typical values for small organic molecules.

| Parameter | Representative Value |

| Chemical Formula | C₄H₄N₂OS |

| Formula Weight | 128.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.9 Å, c = 11.2 Å, β = 98.5° |

| Volume | 556.0 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.53 g/cm³ |

| Absorption Coefficient | 0.45 mm⁻¹ |

| Temperature | 100 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Reflections Collected | ~5000 |

| Independent Reflections | ~1200 |

| R-factor (final) | ~0.04 |

Visualizing the Role of Crystal Structure in Drug Discovery

The determination of a molecule's crystal structure is a critical step in modern drug discovery. It provides the foundation for understanding how a potential drug molecule interacts with its biological target, enabling structure-based drug design.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eas.org [eas.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Oxazole-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Oxazole-4-carbothioamide. While specific experimental data for this compound is limited in public literature, this document outlines the foundational principles and detailed methodologies required for its assessment. By leveraging data from related oxazole and carbothioamide structures, this guide offers a robust framework for researchers to evaluate the physicochemical properties of this compound, a critical step in the drug discovery and development process.

Introduction to this compound

This compound, also known as 1,3-oxazole-4-carbothioamide, is a heterocyclic compound with potential applications in medicinal and agricultural chemistry.[1] Its structure, featuring an oxazole ring, suggests it may interact with various biological systems, making it a point of interest for drug design and synthesis.[1] The oxazole scaffold is a key component in numerous pharmaceuticals, recognized for its metabolic stability and ability to engage in non-covalent interactions with biological targets.[2][3] Derivatives of oxazole have been explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[2][4][5]

Compound Profile: this compound

| Property | Value | Source |

| CAS Number | 118802-31-6 | [1] |

| Molecular Formula | C₄H₄N₂OS | [1] |

| Molecular Weight | 128.16 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Storage Conditions | 0-8 °C | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in various solvents is essential for preclinical and formulation development.[6]

Theoretical Considerations

The solubility of this compound is governed by its molecular structure, which contains both polar (carbothioamide group, nitrogen and oxygen in the oxazole ring) and non-polar (the heterocyclic ring itself) features.

-

Oxazole Moiety : The parent oxazole is slightly miscible with water and miscible with alcohol and ether.[7] The nitrogen atom in the oxazole ring acts as a weak base.[8]

-

Carbothioamide (Thioamide) Moiety : Thioamides are generally more polar than their amide counterparts due to a larger dipole moment.[9][10] This may contribute to solubility in polar solvents. However, they are also known to be relatively stable in organic solvents like dichloromethane.[11]

Based on these structural components, it is anticipated that this compound will exhibit limited solubility in aqueous media and higher solubility in polar aprotic and some polar protic organic solvents.

Quantitative Solubility Data (Hypothetical)

As specific experimental data is unavailable, the following table presents a hypothetical solubility profile for this compound to serve as a template for experimental data presentation.

| Solvent | Type | Predicted Solubility (mg/mL) at 25°C |

| Water | Aqueous | < 0.1 |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 |

| Methanol | Polar Protic | 5 - 10 |

| Ethanol | Polar Protic | 2 - 5 |

| Acetonitrile | Polar Aprotic | 1 - 3 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Dichloromethane (DCM) | Non-polar | < 1 |

| Ethyl Acetate | Moderately Polar | 1 - 2 |

Experimental Protocols for Solubility Determination

To obtain accurate solubility data, standardized experimental protocols should be followed.

This method determines the equilibrium solubility of a compound in a given solvent.[12][13]

Protocol:

-

Preparation : Add an excess amount of this compound to a known volume of the desired solvent in a sealed, clear glass vial. The presence of undissolved solid is necessary to ensure saturation.[13]

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[13][14]

-

Sample Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a 0.22 µm filter or centrifuge at high speed.

-

Quantification : Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

-

Calculation : Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a stock solution (typically DMSO) upon dilution into an aqueous buffer.[6]

Protocol:

-

Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Precipitation Monitoring : Incubate the plate at a constant temperature for a set period (e.g., 1-2 hours). The formation of precipitate can be detected by turbidimetry (measuring light scattering) using a plate reader.[6]

-

Endpoint Determination : The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Visualization of Solubility Determination Workflow

Caption: A general workflow for the experimental determination of solubility.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products.[15][16] Forced degradation studies are performed to understand the intrinsic stability of the molecule under various stress conditions.[17]

Potential Degradation Pathways

-

Hydrolysis : The oxazole ring can be susceptible to hydrolytic ring-opening, particularly under acidic or basic conditions.[18][19] The carbothioamide group may also hydrolyze to the corresponding amide, although this is generally slower than amide hydrolysis.

-

Oxidation : The sulfur atom in the carbothioamide group is susceptible to oxidation.

-

Photodegradation : Aromatic heterocyclic systems can be sensitive to light, leading to photochemical reactions.[16]

-

Thermal Degradation : Exposure to high temperatures can induce decomposition.

Forced Degradation Study Design

A forced degradation study deliberately exposes the compound to harsh conditions to accelerate decomposition.[17][20]

Summary of Forced Degradation Conditions (Hypothetical)

| Condition | Reagent/Parameters | Potential Outcome |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Ring opening of oxazole, hydrolysis of thioamide |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Ring opening of oxazole, potential thioamide hydrolysis |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | Oxidation of sulfur atom |

| Thermal Degradation | Solid state, 80°C, 48h | Decomposition |

| Photostability | Solid state & solution, ICH Q1B conditions | Formation of photoproducts |

Experimental Protocol for Forced Degradation Studies

Protocol:

-

Sample Preparation : Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of acetonitrile and water). For solid-state studies, use the pure compound.

-

Stress Application : Expose the samples to the stress conditions as outlined in the table above (and in ICH guidelines Q1A/Q1B).[16] Include a control sample stored under normal conditions.

-

Sample Neutralization : After the exposure period, neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis : Analyze all stressed samples and the control using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.[15] A photodiode array (PDA) detector is useful for assessing peak purity.

-

Characterization : If significant degradation is observed, collect the degradation products and characterize their structures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[17]

Visualization of Forced Degradation Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Oxazole | 288-42-6 [chemicalbook.com]

- 8. Oxazole - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solvent effects on the thioamide rotational barrier: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]